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molecular formula C14H15NO2 B2897763 1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] CAS No. 54621-12-4

1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]

Cat. No. B2897763
M. Wt: 229.279
InChI Key: YYVAQBRMUPGCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04988820

Procedure details

77.2 g (0.5 mol) of 1,4-cyclohexanedione monoethylene ketal are dissolved together with 48.4 ml (0.5 mol) of phenylhydrazine in 2 l of methylene chloride, and 300 g of magnesium sulphate are added, and the mixture is stirred for 30 min. The magnesium sulphate is then filtered off with suction, washed with methylene chloride, and the filtrate is evaporated. The residue is taken up in 1.5 l of benzene, and 62.1 g (0.46 mol) of anhydrous zinc chloride are added and the mixture is heated under reflux with a water separator for 3 h. The reaction solution is then concentrated, 2N sodium hydroxide solution is added, and the mixture is extracted 3 times with ethyl acetate The combined ethyl acetate phases are dried with sodium sulphate and evaporated. The residue crystallizes from a little ether. In this way 3.5 g (72.9% of theory) of the product are obtained.
Quantity
77.2 g
Type
reactant
Reaction Step One
Quantity
48.4 mL
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
62.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:11][C:4]2([CH2:9][CH2:8][C:7](=O)[CH2:6][CH2:5]2)[O:3][CH2:2]1.[C:12]1([NH:18]N)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.S([O-])([O-])(=O)=O.[Mg+2].O>C(Cl)Cl.[Cl-].[Zn+2].[Cl-]>[CH2:2]1[CH2:1][O:11][C:4]2([CH2:9][C:8]3[C:17]4[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=4)[NH:18][C:7]=3[CH2:6][CH2:5]2)[O:3]1 |f:2.3,6.7.8|

Inputs

Step One
Name
Quantity
77.2 g
Type
reactant
Smiles
C1COC2(CCC(CC2)=O)O1
Name
Quantity
48.4 mL
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
300 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
62.1 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
FILTRATION
Type
FILTRATION
Details
The magnesium sulphate is then filtered off with suction
WASH
Type
WASH
Details
washed with methylene chloride
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
WAIT
Type
WAIT
Details
separator for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution is then concentrated
ADDITION
Type
ADDITION
Details
2N sodium hydroxide solution is added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted 3 times with ethyl acetate The combined ethyl acetate phases
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
are dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue crystallizes from a little ether
CUSTOM
Type
CUSTOM
Details
In this way 3.5 g (72.9% of theory) of the product are obtained

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1OC2(CCC=3NC4=CC=CC=C4C3C2)OC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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